N-(2-Ethyl-4-hydroxyquinolin-6-yl)acetamide

Beschreibung

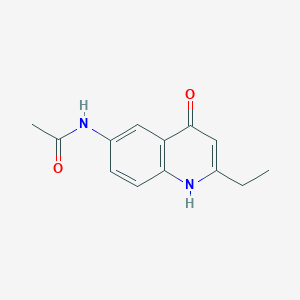

N-(2-Ethyl-4-hydroxyquinolin-6-yl)acetamide is a quinoline-derived acetamide characterized by a substituted quinoline core. The quinoline ring system is modified with an ethyl group at position 2, a hydroxyl group at position 4, and an acetamide moiety at position 5.

Eigenschaften

Molekularformel |

C13H14N2O2 |

|---|---|

Molekulargewicht |

230.26 g/mol |

IUPAC-Name |

N-(2-ethyl-4-oxo-1H-quinolin-6-yl)acetamide |

InChI |

InChI=1S/C13H14N2O2/c1-3-9-7-13(17)11-6-10(14-8(2)16)4-5-12(11)15-9/h4-7H,3H2,1-2H3,(H,14,16)(H,15,17) |

InChI-Schlüssel |

BHRDCQPYDQMDND-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC(=O)C2=C(N1)C=CC(=C2)NC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethyl-4-hydroxyquinolin-6-yl)acetamide typically involves the reaction of 2-ethyl-4-hydroxyquinoline with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Ethyl-4-hydroxyquinolin-6-yl)acetamide undergoes several types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The compound can be reduced to form a dihydroquinoline derivative.

Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(2-Ethyl-4-hydroxychinolin-6-yl)acetamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann als Inhibitor bestimmter Enzyme oder Rezeptoren wirken und so biologische Prozesse modulieren. Beispielsweise kann es die Aktivität von Enzymen hemmen, die an der DNA-Replikation oder Proteinsynthese beteiligt sind, wodurch seine antimikrobiellen oder krebshemmenden Wirkungen entfaltet werden.

Wirkmechanismus

The mechanism of action of N-(2-Ethyl-4-hydroxyquinolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(2-Ethyl-4-hydroxyquinolin-6-yl)acetamide and related compounds:

Structural and Functional Analysis:

Quinoline vs. Benzothiazole Core: Quinoline-based acetamides (e.g., this compound) exhibit planar aromatic systems with nitrogen at position 1, facilitating interactions with biological targets like enzymes or DNA. Benzothiazole derivatives (e.g., EP348550A1 compounds) feature a sulfur atom in the heterocycle, which may enhance metabolic stability or alter binding affinities .

Substituent Effects: Ethyl vs. Hydroxy vs. Ethoxy/Cyano: The 4-hydroxy group in quinoline derivatives may participate in hydrogen bonding, while ethoxy or cyano substituents () modulate electronic properties, affecting reactivity and target selectivity.

Synthetic Approaches: Quinoline acetamides are often synthesized via condensation reactions (e.g., coupling hydrazides with mercaptoacetic acid under reflux, as in ), whereas benzothiazole derivatives may involve cyclization of thioamides ().

Pharmacological Potential: Methazolamide metabolites () highlight acetamides’ roles in carbonic anhydrase inhibition, suggesting that the target compound could share similar mechanisms. Benzothiazole acetamides () are frequently explored for anticancer or antimicrobial activity due to their structural rigidity and bioavailability .

Research Findings and Trends

- Quinoline Derivatives: Modifications at positions 2, 4, and 6 significantly impact bioactivity. For example, the 4-hydroxy group in N-(2-Hydroxy-4-methylquinolin-6-yl)acetamide () may enhance solubility but reduce metabolic stability compared to ethoxy or alkyl substituents.

- Benzothiazole Analogs : Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () demonstrate the importance of electron-withdrawing groups (e.g., CF₃) in improving target affinity and pharmacokinetic profiles.

Biologische Aktivität

N-(2-Ethyl-4-hydroxyquinolin-6-yl)acetamide is a compound derived from the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and neuroprotective effects, supported by various research findings and data tables.

This compound features a quinoline backbone with an ethyl group and a hydroxy substituent that enhance its biological properties. The structural formula can be represented as follows:

2. Antimicrobial Activity

Research indicates that compounds within the quinoline class exhibit significant antimicrobial properties . A study evaluating various derivatives of 4-hydroxyquinoline found that modifications at the 2-position, such as the ethyl group in this compound, can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 20 | |

| Bacillus subtilis | 18 |

These results suggest that the compound demonstrates moderate to strong antibacterial effects, particularly against Staphylococcus aureus.

3. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound exhibits cytotoxic effects on several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12 | Induction of apoptosis via caspase activation |

| A549 | 15 | Inhibition of cell proliferation |

The mechanism of action appears to involve the induction of apoptosis through caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment.

4. Neuroprotective Effects

Recent studies have indicated that derivatives of hydroxyquinoline may possess neuroprotective properties. This compound has shown promise in protecting neuronal cells from oxidative stress-induced damage.

Case Study: Neuroprotection in SH-SY5Y Cells

In a study involving human neuroblastoma SH-SY5Y cells, treatment with this compound resulted in:

- Reduction of Reactive Oxygen Species (ROS) : Decreased ROS levels by approximately 30%.

- Improved Cell Viability : Enhanced cell survival rates by 25% compared to untreated controls.

These findings suggest that this compound may serve as a protective agent against neurodegenerative diseases.

5. Conclusion

This compound demonstrates significant biological activity across various domains, including antimicrobial, anticancer, and neuroprotective effects. The modifications in its chemical structure play a crucial role in enhancing these activities. Further research is warranted to elucidate its mechanisms fully and explore its potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.